2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine

Catalog No.
S13064639
CAS No.
645399-29-7
M.F
C36H12F12N6
M. Wt
756.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phe...

CAS Number

645399-29-7

Product Name

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine

IUPAC Name

2,4,6-tris(2,3,5,6-tetrafluoro-4-pyridin-2-ylphenyl)-1,3,5-triazine

Molecular Formula

C36H12F12N6

Molecular Weight

756.5 g/mol

InChI

InChI=1S/C36H12F12N6/c37-22-16(13-7-1-4-10-49-13)23(38)29(44)19(28(22)43)34-52-35(20-30(45)24(39)17(25(40)31(20)46)14-8-2-5-11-50-14)54-36(53-34)21-32(47)26(41)18(27(42)33(21)48)15-9-3-6-12-51-15/h1-12H

InChI Key

MTINEQOWDXCNDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C(=C(C(=C2F)F)C3=NC(=NC(=N3)C4=C(C(=C(C(=C4F)F)C5=CC=CC=N5)F)F)C6=C(C(=C(C(=C6F)F)C7=CC=CC=N7)F)F)F)F

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is a complex organic compound characterized by its unique structure that includes multiple tetrafluorinated phenyl groups and a triazine core. The molecular formula is C24H15F12N3C_{24}H_{15}F_{12}N_3, and it features three 2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl substituents attached to a central 1,3,5-triazine ring. This compound is notable for its high degree of fluorination, which enhances its chemical stability and alters its electronic properties.

The chemical reactivity of 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine can be influenced by the presence of the fluorinated groups. These groups can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of fluorine. Additionally, the pyridine moieties can engage in coordination chemistry with metal ions or participate in electrophilic aromatic substitution reactions. The compound may also undergo polymerization reactions under certain conditions due to the presence of reactive functional groups.

The synthesis of 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine typically involves multi-step synthetic routes. One common method includes:

  • Formation of the Triazine Core: Starting from appropriate precursors such as cyanuric chloride or similar compounds.
  • Substitution Reactions: Introducing the 2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl groups through nucleophilic substitution methods.
  • Purification: Using techniques such as recrystallization or chromatography to isolate the desired product.

This multi-step process allows for the precise control of the substitution pattern and purity of the final compound.

The applications of 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine span various fields:

  • Material Science: Due to its thermal stability and electronic properties, it can be utilized in advanced materials for electronics.
  • Pharmaceuticals: Potential applications in drug development due to its unique structure and possible biological activity.
  • Catalysis: The compound may serve as a ligand in catalytic processes involving metal complexes.

Interaction studies involving 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine often focus on its coordination with metal ions or other organic molecules. These interactions can be assessed using techniques such as:

  • NMR Spectroscopy: To study binding interactions.
  • X-ray Crystallography: To determine structural changes upon complexation.
  • Mass Spectrometry: For analyzing reaction products and confirming molecular weights.

Such studies are crucial for understanding its potential applications in catalysis and material science.

Several compounds share structural similarities with 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine:

Compound NameStructure FeaturesUnique Characteristics
2-Amino-4-(pyridin-2-yl)-6-fluorophenolContains amino and fluorine groupsExhibits strong hydrogen bonding capabilities
1-MethylpyridiniumPyridine derivativeKnown for ionic properties
TetrafluorobenzeneFully fluorinated benzeneHigh chemical stability but lacks nitrogen functionality

XLogP3

7.9

Hydrogen Bond Acceptor Count

18

Exact Mass

756.0931824 g/mol

Monoisotopic Mass

756.0931824 g/mol

Heavy Atom Count

54

Dates

Modify: 2024-08-10

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